molecular formula C19H10Cl2F3N3 B11468698 3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11468698
M. Wt: 408.2 g/mol
InChI Key: IRELLUJDRGQIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of chlorophenyl and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-chlorophenylhydrazine and 4-chlorobenzaldehyde can undergo condensation followed by cyclization with trifluoromethylated reagents to form the desired pyrazolo[1,5-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the chlorophenyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(3-Chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(3-Chlorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Properties

Molecular Formula

C19H10Cl2F3N3

Molecular Weight

408.2 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H10Cl2F3N3/c20-13-6-4-11(5-7-13)16-9-17(19(22,23)24)27-18(26-16)15(10-25-27)12-2-1-3-14(21)8-12/h1-10H

InChI Key

IRELLUJDRGQIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.